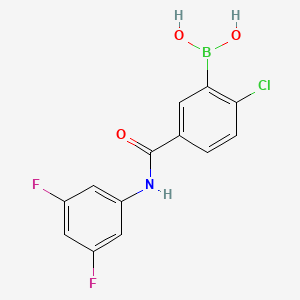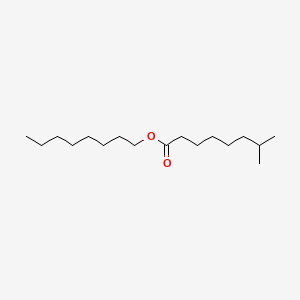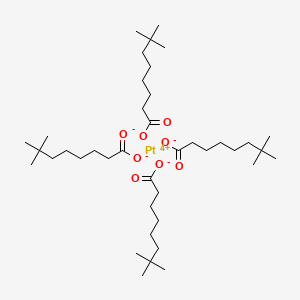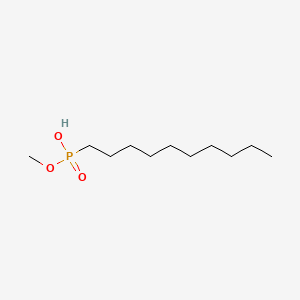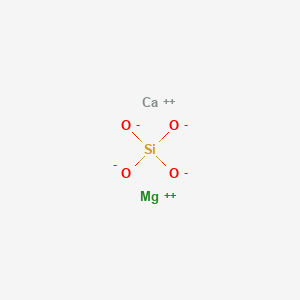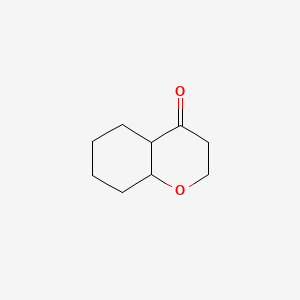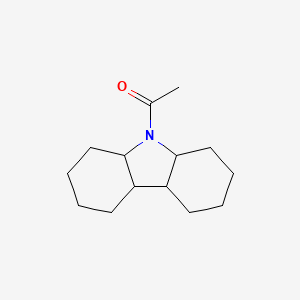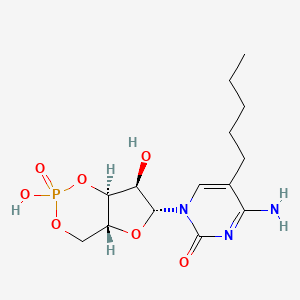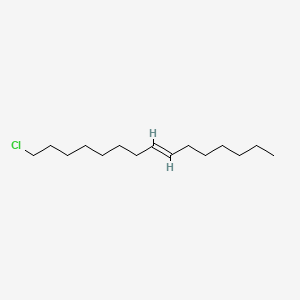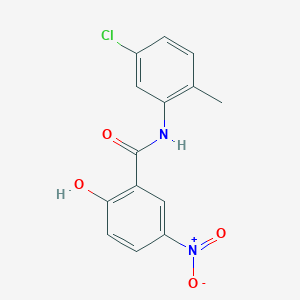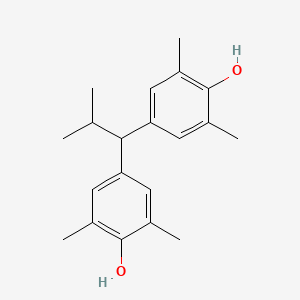
4,4'-(2-Methylpropylidene)bis(2,6-xylenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(2-Methylpropylidene)bis(2,6-xylenol) is a chemical compound with the molecular formula C20H26O2. It is also known as 4,4’-(2-Methylpropylidene)bis(2,6-dimethylphenol). This compound is characterized by its two xylenol groups connected by a 2-methylpropylidene bridge. It is commonly used in various industrial and scientific applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Methylpropylidene)bis(2,6-xylenol) typically involves the reaction of 2,6-xylenol with isobutyraldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired bisphenol compound. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 4,4’-(2-Methylpropylidene)bis(2,6-xylenol) follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(2-Methylpropylidene)bis(2,6-xylenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Alkylated or acylated phenolic compounds.
Aplicaciones Científicas De Investigación
4,4’-(2-Methylpropylidene)bis(2,6-xylenol) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and resins.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug formulations due to its phenolic structure.
Industry: Utilized in the production of high-performance materials, such as epoxy resins and polycarbonates
Mecanismo De Acción
The mechanism of action of 4,4’-(2-Methylpropylidene)bis(2,6-xylenol) involves its interaction with various molecular targets. The phenolic hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the compound’s antioxidant properties may involve the scavenging of free radicals, thereby protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A (BPA): Similar structure but with a different bridging group (isopropylidene).
Bisphenol F (BPF): Similar structure with a methylene bridge.
Bisphenol S (BPS): Similar structure with a sulfone bridge.
Uniqueness
4,4’-(2-Methylpropylidene)bis(2,6-xylenol) is unique due to its 2-methylpropylidene bridge, which imparts different chemical and physical properties compared to other bisphenols. This uniqueness makes it suitable for specific applications where other bisphenols may not perform as effectively .
Propiedades
Número CAS |
93919-14-3 |
|---|---|
Fórmula molecular |
C20H26O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
4-[1-(4-hydroxy-3,5-dimethylphenyl)-2-methylpropyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C20H26O2/c1-11(2)18(16-7-12(3)19(21)13(4)8-16)17-9-14(5)20(22)15(6)10-17/h7-11,18,21-22H,1-6H3 |
Clave InChI |
ODVXUYPWFWVHGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C(C2=CC(=C(C(=C2)C)O)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


